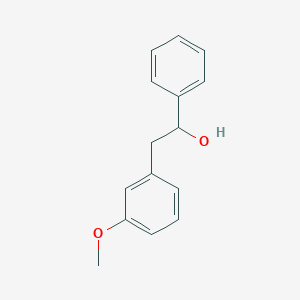

2-(3-Methoxyphenyl)-1-phenylethan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-17-14-9-5-6-12(10-14)11-15(16)13-7-3-2-4-8-13/h2-10,15-16H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRARTRWKLFGES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 3 Methoxyphenyl 1 Phenylethan 1 Ol and Congeners

Strategies for Carbon-Carbon Bond Formation Leading to Diarylethanols

The construction of the diarylethanol backbone is predicated on the effective formation of a carbon-carbon bond between the two aryl-bearing carbons. Methodologies range from the reduction of pre-formed ketone precursors to sophisticated transition metal-catalyzed cross-coupling reactions.

One of the most direct routes to 2-(3-Methoxyphenyl)-1-phenylethan-1-ol involves the reduction of its corresponding prochiral ketone, 2-(3-Methoxyphenyl)-1-phenylethan-1-one. This transformation converts the carbonyl group into a hydroxyl group, creating a chiral center. The choice of reduction method can influence the stereochemical outcome of the reaction.

Catalytic hydrogenation is a widely employed technique for the reduction of ketones to alcohols in both laboratory and industrial settings. tcichemicals.com This method typically involves the use of a heterogeneous metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. The reaction proceeds by the addition of hydrogen across the carbonyl double bond. tcichemicals.com

For the synthesis of this compound, the ketone precursor is dissolved in a suitable solvent and exposed to a hydrogen atmosphere in the presence of a catalyst. Common catalysts for such transformations include Palladium on carbon (Pd/C) and Platinum dioxide (PtO₂). tcichemicals.comchemicalbook.com The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity.

Table 1: Typical Conditions for Catalytic Hydrogenation of Diarylethanones

| Catalyst | Solvent | Hydrogen Pressure | Temperature | General Yield |

|---|---|---|---|---|

| 10% Pd/C | Methanol (B129727), Ethanol (B145695) | 1-5 MPa | 25-50 °C | High |

| PtO₂ (Adam's catalyst) | Ethyl Acetate (B1210297) | 1-3 atm | Room Temperature | High |

This table presents generalized conditions for ketone hydrogenation; specific substrate reactivity may require optimization.

The reduction of ketones using metal hydride reagents is a cornerstone of organic synthesis due to its efficiency and operational simplicity. These reagents act as a source of hydride ions (H⁻), which nucleophilically attack the electrophilic carbonyl carbon.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent commonly used for this purpose, often in alcoholic solvents like methanol or ethanol. google.com It selectively reduces aldehydes and ketones without affecting less reactive functional groups such as esters or amides. For the preparation of this compound, the addition of NaBH₄ to a solution of the ketone precursor, followed by an aqueous workup, yields the desired alcohol.

Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent capable of reducing a wider range of carbonyl compounds. Due to its high reactivity, it must be used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), and the reaction must be carefully quenched. While effective, its use for a simple ketone reduction might be unnecessary unless other, less reactive functional groups are also targeted for reduction.

Table 2: Comparison of Common Hydride Reagents for Ketone Reduction

| Reagent | Formula | Reactivity | Typical Solvents | Workup |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Mild, Chemoselective | Methanol, Ethanol | Aqueous |

An alternative strategy for constructing the 1,2-diarylethanol framework involves the formation of the central carbon-carbon bond via the addition of an organometallic reagent to a carbonyl compound. This approach offers flexibility in the choice of starting materials. Two primary disconnections are possible for the synthesis of this compound:

Addition of a benzyl-type nucleophile to an aldehyde: A Grignard reagent, such as 3-methoxybenzylmagnesium chloride, can be added to benzaldehyde. The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon of the aldehyde, and subsequent acidic workup yields the target alcohol. This type of reaction is a classic method for forming C-C bonds. google.com

Addition of an aryl nucleophile to an aldehyde: An organolithium or Grignard reagent, such as phenyllithium (B1222949) or phenylmagnesium bromide, can be added to 3-methoxyphenylacetaldehyde. This route similarly forms the desired carbon skeleton leading to the final product after workup.

These methods are fundamental in synthetic organic chemistry and provide reliable access to a wide range of diarylethanol structures by varying the organometallic reagent and the carbonyl compound.

Modern synthetic chemistry has seen the emergence of powerful transition metal-catalyzed reactions that can construct complex molecular architectures with high efficiency and selectivity. These methods enable the formation of C-C bonds under conditions that tolerate a wide variety of functional groups.

A cutting-edge approach to 1,2-diarylethanols involves the nickel-catalyzed three-component diarylation of unactivated olefins. nih.gov This strategy allows for the simultaneous formation of two new carbon-carbon bonds across a double bond in a single synthetic step. nih.govresearchgate.net

The reaction typically couples an unactivated olefin with an aryl halide and an aryl organometallic reagent, such as an arylzinc compound or an arylboronic ester. nih.govresearchgate.netwwu.edu Nickel catalysts are particularly effective for this transformation due to their ability to undergo facile oxidative addition and their lower propensity for side reactions like β-hydride elimination compared to palladium. researchgate.net

In one reported methodology, a pyridylsilyl moiety is used as a coordinating group on the olefin. This group plays a crucial dual role: it facilitates the initial Heck carbometallation and then stabilizes the resulting C(sp³)–Ni intermediate as a transient metallacycle. This stabilization suppresses β-hydride elimination and promotes the subsequent cross-coupling with the second aryl reagent. nih.gov The reaction affords 1,2-diarylethylsilanes, which can be readily converted to the desired 1,2-diarylethanols through oxidation of the C-Si bond, for example, using a Fleming-Tamao oxidation. This method provides a rapid and modular entry to complex 1,2-diarylethanol structures. nih.gov

Table 3: Components of Ni-Catalyzed 1,2-Diarylation of Alkenes

| Component | Role | Examples |

|---|---|---|

| Olefin | Carbon backbone source | Dimethylpyridylvinylsilane, Alkenyl amides nih.govwwu.edu |

| Aryl Electrophile | First aryl group source | Aryl halides (e.g., iodides) nih.gov |

| Aryl Nucleophile | Second aryl group source | Arylzinc reagents, Arylboronic esters nih.govnsf.gov |

This innovative strategy significantly expands the toolbox for synthesizing complex diarylethanols, offering high regiocontrol and functional group tolerance. nih.govwwu.edu

Transition Metal-Catalyzed Coupling Reactions

Palladium-Catalyzed Arylation Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon bonds, offering a direct route to the 1,2-diarylethanol scaffold. numberanalytics.com Two prominent strategies, the Heck reaction and the Suzuki-Miyaura coupling, are particularly relevant for constructing the carbon framework of this compound.

The Heck Reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org For the synthesis of a precursor to the target molecule, one potential pathway is the reaction of 3-bromoanisole (B1666278) with styrene. The catalytic cycle for this reaction typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination forms the stilbene (B7821643) derivative, (E)-1-(3-methoxyphenyl)-2-phenylethene, which can then be hydrated to yield the desired alcohol. The reaction's efficiency and selectivity are highly dependent on the choice of catalyst, ligands, base, and solvent. libretexts.org

The Suzuki-Miyaura Coupling provides another versatile route, coupling an organoboron compound with an organohalide. wikipedia.org A plausible approach involves the reaction of a 1-phenylethyl halide bearing a suitable leaving group with (3-methoxyphenyl)boronic acid. The mechanism proceeds via oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and concludes with reductive elimination to form the C-C bond and regenerate the catalyst. harvard.eduorganic-chemistry.org The Suzuki reaction is renowned for its mild conditions and tolerance of a wide range of functional groups.

| Reaction Type | Starting Materials | Catalyst/Ligand | Base | Solvent | Typical Product |

| Heck Reaction | 3-Bromoanisole, Styrene | Pd(OAc)₂, PPh₃ | Et₃N, NaOAc | DMF, Acetonitrile | (E)-1-(3-methoxyphenyl)-2-phenylethene |

| Suzuki Coupling | 1-Bromo-1-phenylethane, (3-Methoxyphenyl)boronic acid | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Toluene (B28343), Dioxane/Water | 1-(3-Methoxyphenyl)-1-phenylethane |

Stereoselective Alkene Difunctionalization Approaches

Creating the chiral center in this compound with high stereocontrol is a significant synthetic challenge. Stereoselective difunctionalization of alkenes, where two new functionalities are added across a double bond, offers an elegant solution.

A primary method is the Sharpless Asymmetric Dihydroxylation (SAD) of a stilbene precursor, such as (E)-1-(3-methoxyphenyl)-2-phenylethene. wikipedia.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to produce a vicinal diol with high enantioselectivity. jlu.edu.cn The choice between the pseudoenantiomeric ligands, (DHQ)₂-PHAL (found in AD-mix-α) and (DHQD)₂-PHAL (in AD-mix-β), dictates the absolute stereochemistry of the resulting diol. The diol can then be selectively manipulated to yield the target alcohol. The reaction mechanism involves a [3+2] cycloaddition of the osmium tetroxide-ligand complex to the alkene, followed by hydrolysis to release the diol and regenerate the catalyst with a stoichiometric reoxidant like potassium ferricyanide. wikipedia.org

More direct approaches involve the 1,2-diarylation of alkenes , which installs both aryl groups across a double bond in a single step. researchgate.net While challenging, transition-metal-catalyzed methods, particularly using nickel and palladium, have been developed for this transformation. researchgate.net Such a reaction could theoretically construct the carbon skeleton by coupling an alkene like vinyl acetate with both phenyl and 3-methoxyphenyl (B12655295) groups using appropriate organometallic reagents. Controlling both regioselectivity and stereoselectivity in these multi-component couplings is an active area of research. researchgate.net

| Methodology | Alkene Precursor | Key Reagents | Intermediate/Product | Stereocontrol |

| Sharpless Dihydroxylation | (E)-1-(3-Methoxyphenyl)-2-phenylethene | OsO₄ (cat.), (DHQD)₂-PHAL, K₃[Fe(CN)₆] | Chiral 1-(3-methoxyphenyl)-2-phenylethane-1,2-diol | High enantioselectivity (>95% ee) |

| Nickel-Catalyzed Diarylation | Styrene | Ni catalyst, Phenylboronic acid, 3-Methoxyphenyl halide | 1-(3-Methoxyphenyl)-2-phenylethan-1-one derivative | Diastereo- and Enantioselective variants exist |

Novel Synthetic Routes and Method Development

Functionalization of Pre-existing Aromatic Scaffolds

Direct C-H bond activation and functionalization represent a paradigm shift in synthesis, offering a more atom- and step-economical route by avoiding the pre-functionalization of starting materials. nih.gov For the synthesis of this compound, this approach could involve the direct arylation of a C(sp³)–H bond. For instance, a palladium-catalyzed reaction could couple 1-phenylethanol (B42297) with an arylating agent like 3-bromoanisole. The key challenge is the selective activation of a specific C-H bond. This is often achieved using a directing group that coordinates to the metal catalyst, bringing it into close proximity to the target C-H bond. While native functional groups like alcohols are known to be weak coordinating groups, recent advances have identified specific ligands that enable alcohol-directed C(sp³)–H arylation. nih.govnih.gov This strategy could potentially construct the target molecule from readily available alcohol precursors.

Multi-component Reaction Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, epitomize efficiency in chemical synthesis. rsc.orgresearchgate.net Designing an MCR for this compound would involve the convergent assembly of its constituent fragments. While a specific named reaction for this target is not established, a hypothetical palladium-catalyzed MCR could be envisioned. Such a reaction might involve an aryl halide (e.g., iodobenzene), an alkene (e.g., 3-vinylanisole), and a carbon monoxide source, followed by reduction. The power of MCRs lies in their ability to rapidly build molecular complexity from simple starting materials in a single pot, which is highly advantageous for creating libraries of related compounds. nih.gov

Green Chemistry Approaches in Diarylethanol Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov These principles can be applied to the synthesis of this compound to enhance sustainability.

Alternative Solvents and Conditions: A key focus is the replacement of volatile organic compounds (VOCs) with greener alternatives. For instance, palladium-catalyzed coupling reactions like the Suzuki and Heck reactions have been successfully performed in water or biphasic aqueous-organic systems, which simplifies product isolation and reduces environmental impact. harvard.edu

Energy Efficiency: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govelement-msc.ru The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating. mdpi.com This is due to efficient and direct heating of the reaction mixture.

Catalysis: The development of highly active and reusable catalysts is a cornerstone of green chemistry. mdpi.com For palladium-catalyzed reactions, using catalysts with high turnover numbers minimizes the amount of precious metal required. Furthermore, developing heterogeneous catalysts or methods for recycling homogeneous catalysts can significantly reduce waste and cost.

| Green Approach | Application Example | Advantage | Traditional Method |

| Green Solvents | Suzuki coupling in Water/Toluene | Reduced use of hazardous organic solvents, easier catalyst/product separation. | Anhydrous DMF or Dioxane |

| Microwave Irradiation | Heck reaction | Reaction time reduced from 12 hours to 15 minutes. | Conventional heating (oil bath) for several hours. |

| Atom Economy | Multi-component reaction | All reactant atoms are incorporated into the final product, minimizing waste. | Multi-step linear synthesis with protection/deprotection steps. |

Stereochemical Control in the Synthesis of 2 3 Methoxyphenyl 1 Phenylethan 1 Ol Derivatives

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound from a prochiral or racemic precursor. For 2-(3-methoxyphenyl)-1-phenylethan-1-ol, this typically involves the asymmetric reduction of the prochiral ketone, 2-(3-methoxyphenyl)-1-phenylethanone.

Asymmetric Reduction of Ketone Precursors

The most direct approach to enantiomerically enriched this compound is the asymmetric reduction of its corresponding ketone precursor. This transformation can be achieved through several catalytic methods, each offering distinct advantages in terms of selectivity, efficiency, and substrate scope.

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the reduction of prochiral ketones. This technique typically utilizes a stable and easily handled hydrogen donor, such as isopropanol (B130326) or a formic acid/triethylamine mixture, in the presence of a chiral transition metal catalyst. Ruthenium (II) complexes bearing chiral diamine ligands are among the most successful catalysts for this transformation.

For the reduction of diaryl ketones, bifunctional Ru(II) catalysts, such as those developed by Noyori and co-workers, have demonstrated exceptional efficiency and enantioselectivity. These catalysts, often featuring a chiral N-sulfonated 1,2-diamine ligand and an arene ligand (e.g., (R,R)-TsDPEN-Ru), facilitate the hydrogen transfer via a six-membered transition state. The stereochemical outcome is dictated by the precise arrangement of the substrate relative to the chiral ligands of the catalyst. While specific studies on 2-(3-methoxyphenyl)-1-phenylethanone are not extensively documented, the high efficacy of these catalysts on a wide range of diaryl ketones suggests their potential applicability. A highly enantioselective ATH of various diaryl ketones has been achieved using Ru-catalysts with minimal stereogenicity, yielding chiral benzhydrols in good to excellent enantioselectivities. nih.gov

| Catalyst | Substrate | Hydrogen Donor | Enantiomeric Excess (ee) | Reference |

| (R,R)-TsDPEN-Ru | Diaryl Ketones | HCOOH/NEt | Up to >99% | nih.gov |

| Ru-complex | Diheteroaryl Ketones | HCOOH/NEt | Good to excellent | nih.gov |

This table presents representative data for the asymmetric transfer hydrogenation of diaryl ketones, illustrating the potential efficacy of these catalysts for the synthesis of this compound.

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for asymmetric synthesis. Enzymes, particularly alcohol dehydrogenases (ADHs), and whole-cell systems (such as bacteria, yeast, and fungi) can reduce prochiral ketones to chiral alcohols with exceptional levels of enantioselectivity under mild reaction conditions.

| Biocatalyst | Substrate Type | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Ralstonia sp. ADH | 1,4-Diaryl-1,4-dione | (1S,4S) | >99% | mdpi.com |

| Baker's Yeast | Simple Ketones | Predominantly (S) | High | wikipedia.org |

This table showcases the potential of biocatalytic systems for the asymmetric reduction of ketones, providing a basis for their application in the synthesis of enantiopure this compound.

Chiral Auxiliary-Based Approaches

The use of a chiral auxiliary is a well-established strategy for asymmetric synthesis. This method involves the temporary attachment of a chiral molecule to the substrate, which directs the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

In the context of synthesizing this compound, a chiral auxiliary could be appended to a precursor molecule to control the diastereoselectivity of a key bond-forming step. For example, an Evans oxazolidinone auxiliary could be used to control the stereochemistry of an aldol (B89426) reaction to construct the 1,2-diarylethanol backbone. The chiral environment provided by the auxiliary shields one face of the enolate, leading to a highly diastereoselective reaction with an aldehyde. Subsequent removal of the auxiliary would furnish the chiral alcohol. While this approach is synthetically more involved than direct catalytic reduction, it offers a high degree of predictability and control over the stereochemical outcome. blogspot.com

Organocatalytic Asymmetric Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has become a third pillar of asymmetric catalysis alongside biocatalysis and metal catalysis. For the synthesis of chiral alcohols, organocatalysts can be employed in various transformations, including asymmetric reductions and C-C bond-forming reactions.

For instance, chiral phosphoric acids have been shown to catalyze the asymmetric addition of various nucleophiles to in situ-generated ortho-quinone methides, leading to the formation of chiral diarylalkanes. Although not a direct synthesis of the target alcohol, this methodology highlights the potential of organocatalysis in constructing chiral diaryl frameworks with high enantioselectivity. Proline and its derivatives are also prominent organocatalysts for asymmetric aldol and Mannich reactions, which could be adapted to build the carbon skeleton of this compound derivatives with stereocontrol. mdpi.com

Diastereoselective Synthetic Pathways

When a molecule already contains a stereocenter, the introduction of a new one can lead to the formation of diastereomers. Diastereoselective synthesis aims to control the formation of these diastereomers, favoring one over the other. In the context of this compound derivatives, if a chiral center is already present in the precursor, the subsequent creation of the hydroxyl-bearing stereocenter must be controlled.

A notable example, although for a more complex derivative, is the stereospecific synthesis of (-)-(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol, an intermediate in the synthesis of tapentadol. In this synthesis, a Grignard reaction is performed on a chiral ketone precursor. The existing stereocenter at the alpha-position to the ketone directs the nucleophilic attack of the Grignard reagent from the less sterically hindered face, leading to the formation of the desired diastereomer with high selectivity. This principle, known as substrate-controlled diastereoselection, is a powerful tool in the synthesis of complex molecules with multiple stereocenters.

Dynamic Kinetic Resolution of Racemic 1,2-Diarylethanols

Dynamic kinetic resolution (DKR) is a powerful technique used to convert a racemic mixture entirely into a single, desired enantiomer, achieving theoretical yields of up to 100%. nih.govprinceton.edu This process overcomes the 50% yield limitation of traditional kinetic resolution by integrating an in-situ racemization of the less reactive enantiomer. princeton.edu In the context of 1,2-diarylethanols, such as this compound, DKR typically involves the combination of two catalysts: one for the enantioselective resolution (often an enzyme) and another for the racemization of the remaining substrate. organic-chemistry.orgcapes.gov.br This dual catalytic system ensures that the substrate pool is continuously racemized, allowing the resolution catalyst to act upon the entire starting material, thereby directing it towards a single stereoisomeric product. princeton.edu

Lipase-Ruthenium Catalytic Systems

A highly effective approach for the DKR of 1,2-diarylethanols employs a dual system consisting of a lipase (B570770) for the kinetic resolution and a ruthenium complex for the racemization. organic-chemistry.orgcapes.gov.br Specifically, the lipase from Pseudomonas stutzeri (PSL) has demonstrated remarkable enantioselectivity (E > 200) for a wide array of 1,2-diarylethanols, including those with bulky substituents. organic-chemistry.org This is a significant advantage over other lipases like Candida antarctica lipase B (CALB), which are less effective with such substrates. organic-chemistry.orgresearchgate.net

The racemization part of the catalytic cycle is efficiently handled by a ruthenium complex. organic-chemistry.orgcapes.gov.br Pentaphenylcyclopentadienyl ruthenium complexes, in particular, have been identified as excellent catalysts for the racemization of secondary alcohols at ambient temperatures. diva-portal.orgnih.gov This combined lipase-ruthenium system facilitates the conversion of racemic diarylethanols into optically pure acetyl derivatives with high efficiency. organic-chemistry.org The ruthenium catalyst ensures that the enantiomer not preferred by the lipase is rapidly converted back to the racemate, making it available for another resolution cycle. organic-chemistry.orgdiva-portal.org

Optimized Reaction Conditions for Enhanced Enantioselectivity

The success of the lipase-ruthenium catalyzed DKR is highly dependent on the reaction conditions. Optimization of these parameters is crucial for achieving both high yields and excellent enantioselectivity. organic-chemistry.org Research has established a practical and efficient procedure for the DKR of various 1,2-diarylethanols, yielding their acetyl derivatives in yields of 95–99% and with enantiomeric excesses (ee) ranging from 96–99%. organic-chemistry.orgcapes.gov.br

Key optimized conditions include the choice of acetyl donor, base, solvent, and temperature. Isopropenyl acetate (B1210297) is commonly used as the acetyl donor. organic-chemistry.org The presence of a mild base, such as potassium carbonate (K₂CO₃), is also beneficial. organic-chemistry.org The reaction is typically carried out in toluene (B28343) at room temperature over a period of about three days. organic-chemistry.org This combination of a highly enantioselective lipase (PSL) and an effective ruthenium racemization catalyst under optimized conditions provides a scalable method for producing enantioenriched 1,2-diarylethanol derivatives. organic-chemistry.org

| Parameter | Optimized Condition |

|---|---|

| Resolution Catalyst | Pseudomonas stutzeri Lipase (PSL) |

| Racemization Catalyst | Ruthenium Complex |

| Acetyl Donor | Isopropenyl acetate |

| Base | K₂CO₃ |

| Solvent | Toluene |

| Temperature | Room Temperature |

| Typical Yield | 95-99% |

| Typical Enantiomeric Excess (ee) | 96-99% |

Evaluation of Stereochemical Purity Methodologies (e.g., Chiral HPLC, GC)

Determining the stereochemical purity, specifically the enantiomeric excess (ee), of chiral compounds like this compound is essential. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose. nih.govrsc.org

Chiral HPLC separates enantiomers by exploiting the differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times. bgb-analytik.com The selection of the appropriate chiral column is critical, as there is no universal CSP for all compounds. bgb-analytik.com Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, and macrocyclic glycopeptides. bgb-analytik.comsigmaaldrich.com For the analysis of 1,2-diarylethanol derivatives, columns such as Daicel Chiralpak and Phenomenex Lux are frequently employed. rsc.org The mobile phase composition, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is optimized to achieve baseline separation of the enantiomeric peaks. chromatographyonline.com While highly effective, chiral HPLC for preparative separation can be a tedious process involving large volumes of solvents, which may not be ideal for large-scale industrial applications. google.com

Gas Chromatography (GC) with a chiral capillary column can also be used for enantiomeric purity determination, particularly for volatile compounds. The principles are similar to chiral HPLC, relying on a chiral stationary phase to resolve the enantiomers.

| Methodology | Principle | Common Stationary Phases | Typical Application |

|---|---|---|---|

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). bgb-analytik.com | Polysaccharide derivatives (Cellulose, Amylose), Cyclodextrins, Macrocyclic glycopeptides. bgb-analytik.comsigmaaldrich.com | Determination of enantiomeric excess of chiral alcohols and their derivatives. rsc.org |

| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral capillary column. | Cyclodextrin derivatives, Chiral polysiloxanes. | Analysis of volatile and thermally stable chiral compounds. |

Reaction Mechanisms and Transformational Chemistry of 1,2 Diarylethanols

Mechanistic Studies of Alcohol Reactivity

The reactivity of the alcohol functional group in 1,2-diarylethanols is central to their chemical transformations. The presence of two aryl groups significantly influences the stability of intermediates, thereby directing the course of various reactions.

The acid-catalyzed dehydration of 1,2-diarylethanols is a classic example of an elimination reaction that proceeds through a carbocation intermediate. acs.orgacs.org The general mechanism involves three key steps:

Protonation of the Hydroxyl Group: In the presence of a strong acid, the hydroxyl group is protonated to form a good leaving group, water. libretexts.orgchemguide.co.uk

Formation of a Carbocation: The loss of a water molecule leads to the formation of a carbocation at the benzylic position. The stability of this carbocation is enhanced by resonance delocalization into the adjacent phenyl ring.

Deprotonation to Form an Alkene: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the adjacent carbon, leading to the formation of a stilbene (B7821643) derivative. acs.org

The rate of this reaction is highly sensitive to the electronic nature of the substituents on the aryl rings. acs.org Electron-donating groups on the phenyl ring attached to the hydroxyl-bearing carbon significantly accelerate the reaction by stabilizing the carbocation intermediate. Conversely, electron-withdrawing groups destabilize the carbocation and retard the reaction rate. The influence of substituents on the second aryl ring is more modest. acs.org

For 2-(3-Methoxyphenyl)-1-phenylethan-1-ol, the methoxy (B1213986) group on the second phenyl ring has a minor electronic effect on the stability of the primary carbocation formed. The reaction rate would be primarily dictated by the phenyl group directly attached to the carbinol carbon.

Table 1: Factors Influencing Acid-Catalyzed Dehydration of 1,2-Diarylethanols

| Factor | Description | Impact on Reaction Rate |

|---|---|---|

| Substituents on Aryl Ring 1 (Cα) | Electron-donating groups (e.g., -OCH3, -CH3) stabilize the carbocation. | Increases rate |

| Electron-withdrawing groups (e.g., -NO2, -Cl) destabilize the carbocation. | Decreases rate | |

| Substituents on Aryl Ring 2 (Cβ) | Electronic effects are transmitted to a lesser extent. | Modest impact |

| Acid Strength | A stronger acid leads to a higher concentration of the protonated alcohol. | Increases rate |

| Temperature | Higher temperatures favor the elimination reaction. | Increases rate |

Nucleophilic substitution reactions of 1,2-diarylethanols can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the structure of the alcohol. labster.comlibretexts.org

In the S(_N)1 mechanism , which is favored for secondary and tertiary alcohols and under acidic conditions, the reaction proceeds through a carbocation intermediate, similar to the dehydration reaction. libretexts.org The protonated alcohol loses water to form a carbocation, which is then attacked by a nucleophile. libretexts.org Given the secondary benzylic nature of the alcohol in this compound, an S(_N)1 pathway is plausible, especially with good leaving groups and non-basic nucleophiles.

The S(_N)2 mechanism involves a one-step process where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry. labster.com This pathway is more typical for primary alcohols. libretexts.org For secondary alcohols like this compound, the S(_N)2 mechanism can occur with a good leaving group and a strong, non-hindered nucleophile.

Oxidative Transformations of the Hydroxyl Moiety

The hydroxyl group of 1,2-diarylethanols can be oxidized to a ketone. For this compound, this transformation would yield 2-(3-methoxyphenyl)-1-phenylethan-1-one. A variety of oxidizing agents can be employed for this purpose, including chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC), manganese-based reagents (e.g., potassium permanganate), and Swern oxidation conditions.

The choice of oxidant can be crucial to avoid over-oxidation or side reactions. For instance, strong oxidants like potassium permanganate (B83412) under harsh conditions could potentially cleave the carbon-carbon bond. Milder, more selective reagents are generally preferred for the clean conversion to the corresponding ketone.

Reductive Processes (e.g., Hydrogenolysis of Lignin (B12514952) Model Compounds)

1,2-Diarylethanol structures are found in lignin, a complex polymer in plant cell walls. As such, their reductive cleavage, particularly through hydrogenolysis, is a key area of research in biomass conversion. Hydrogenolysis involves the cleavage of a C-O or C-C bond with the addition of hydrogen.

In the context of this compound as a lignin model compound, hydrogenolysis would typically target the C-O bond of the hydroxyl group. This reaction is usually carried out at elevated temperatures and pressures using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C), in the presence of a hydrogen source. The reaction would result in the formation of 1-(3-methoxyphenyl)-2-phenylethane.

Regioselective and Stereoselective Functionalization of 1,2-Diarylethanol Derivatives

The functionalization of 1,2-diarylethanols can be directed to specific positions (regioselectivity) and can control the spatial arrangement of the new functional group (stereoselectivity).

Direct arylation and alkylation of the alcohol substrate itself are challenging. More commonly, the hydroxyl group is first converted into a better leaving group, such as a tosylate or a halide. This derivative can then undergo nucleophilic substitution with an appropriate organometallic reagent (for arylation or alkylation) or other nucleophiles.

Recent advances in catalysis have enabled direct C-H functionalization, which could potentially be applied to the aryl rings of 1,2-diarylethanols. nih.gov For instance, transition metal catalysts can facilitate the coupling of aryl halides or other arylating agents at specific positions on the phenyl or methoxyphenyl rings. mdpi.com The regioselectivity of such reactions would be governed by the directing effects of the existing substituents and the nature of the catalyst. For example, palladium-catalyzed cross-coupling reactions are a common method for forming C-C bonds in arylation processes. researchgate.net

Furthermore, diaryliodonium salts have emerged as effective arylating agents for various organic transformations, including the α-arylation of carbonyl compounds, and could potentially be adapted for the functionalization of 1,2-diarylethanol derivatives. beilstein-journals.orgnih.gov

Intramolecular Cyclization Reactions (e.g., C-O Bond Formation)

The acid-catalyzed treatment of 1,2-diarylethanols can induce intramolecular electrophilic aromatic substitution, leading to the formation of cyclic ethers. In the case of this compound, this reaction is expected to yield a substituted dibenzo[b,f]oxepine, a tricyclic system of interest in medicinal chemistry. mdpi.comnih.govnih.gov The reaction proceeds through the formation of a carbocation at the benzylic position, which then acts as an electrophile, attacking the electron-rich methoxy-substituted phenyl ring to form a new C-C bond, followed by a subsequent C-O bond formation to close the seven-membered ring.

The mechanism commences with the protonation of the hydroxyl group by an acid catalyst, followed by the elimination of a water molecule to generate a secondary carbocation. This carbocation is stabilized by the adjacent phenyl ring. The electron-donating methoxy group on the second phenyl ring activates it towards electrophilic attack. The cyclization can then proceed via an intramolecular Friedel-Crafts-type reaction. The regioselectivity of the cyclization is directed by the position of the methoxy group.

While specific studies on the intramolecular cyclization of this compound are not extensively documented in the literature, research on analogous 1,2-diarylethanols provides insight into the plausible reaction conditions and outcomes. Generally, strong protic acids like sulfuric acid or Lewis acids are employed as catalysts. mdpi.com

Table 1: Plausible Reaction Parameters for Intramolecular Cyclization of this compound

| Catalyst | Solvent | Temperature (°C) | Expected Product |

| Sulfuric Acid | Dichloromethane | 0 - 25 | Methoxy-dibenzo[b,f]oxepine |

| Polyphosphoric Acid | Xylene | 80 - 140 | Methoxy-dibenzo[b,f]oxepine |

| Lewis Acids (e.g., AlCl₃, BF₃·OEt₂) | Carbon Disulfide | 0 - 25 | Methoxy-dibenzo[b,f]oxepine |

This table is illustrative and based on general conditions for similar reactions.

Rearrangement Reactions

In addition to cyclization, the carbocation intermediate formed from 2-(3-Methoxyphenyl)-1-phenyletan-1-ol can undergo skeletal rearrangements. These rearrangements are driven by the formation of a more stable carbocationic species. The two primary types of rearrangements applicable to this class of compounds are the Wagner-Meerwein and pinacol (B44631) rearrangements. wikipedia.orglscollege.ac.innih.gov

Wagner-Meerwein Rearrangement:

The Wagner-Meerwein rearrangement is a classic carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates to an adjacent carbocation center. lscollege.ac.inwordpress.com In the context of this compound, the initially formed secondary carbocation can rearrange to a more stable tertiary carbocation if a suitable migrating group is present. However, in this specific molecule, the more likely rearrangement would involve a 1,2-hydride or a 1,2-phenyl shift, leading to a rearranged carbocation that could then be trapped by a nucleophile or lose a proton to form an alkene.

Pinacol-Type Rearrangement:

Although this compound is not a 1,2-diol (a pinacol), its derivatives or related structures can undergo pinacol-type rearrangements under acidic conditions. masterorganicchemistry.comlibretexts.orgchemistrysteps.com This reaction typically involves the migration of an alkyl or aryl group to an adjacent carbon bearing a leaving group (in this case, a protonated hydroxyl group). The driving force for this rearrangement is the formation of a stable carbonyl group. For a 1,2-diarylethanol, this could lead to the formation of a rearranged ketone. The migratory aptitude of different groups plays a crucial role in determining the product of the rearrangement, with aryl groups generally showing a high propensity to migrate. masterorganicchemistry.com

Table 2: Potential Rearrangement Products of this compound under Acidic Conditions

| Rearrangement Type | Migrating Group | Potential Product(s) |

| Wagner-Meerwein | Hydride | Isomeric alkenes, rearranged alcohols |

| Wagner-Meerwein | Phenyl group | Rearranged carbocation leading to ketones or alkenes |

| Pinacol-type | Phenyl group | 1-(3-Methoxyphenyl)-2-phenylethan-1-one |

This table presents hypothetical products based on established rearrangement mechanisms.

The outcome of the reaction of this compound under acidic conditions is a delicate balance between intramolecular cyclization and rearrangement pathways. The specific reaction conditions, including the nature of the acid catalyst, solvent, temperature, and reaction time, will ultimately determine the predominant product.

An article on the advanced spectroscopic characterization and structural elucidation of the chemical compound “this compound” cannot be generated at this time.

Despite conducting extensive and targeted searches for the requisite scientific data, including high-resolution nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and vibrational spectroscopy, the specific experimental data for this compound is not available in the public domain or accessible scientific literature.

To provide a thorough, informative, and scientifically accurate article as requested, access to detailed research findings and data from primary scientific sources is essential. Without this foundational information, it is not possible to construct the content for the specified sections and subsections while adhering to the required standards of accuracy and detail.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography stands as the definitive method for the unambiguous determination of the molecular structure of a compound in the solid state. nih.gov It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers by mapping the electron density of a single crystal. nih.govthieme-connect.de

The process requires the generation of a high-quality single crystal of an enantiomerically pure sample of 2-(3-Methoxyphenyl)-1-phenylethan-1-ol. When this crystal is irradiated with an X-ray beam, the X-rays are diffracted by the electrons in the molecule, producing a unique diffraction pattern. nih.gov The analysis of this pattern allows for the calculation of an electron density map, from which the exact spatial arrangement of every atom in the molecule can be determined.

For chiral molecules, the key to determining the absolute configuration (i.e., distinguishing between the R- and S-enantiomers) lies in the phenomenon of anomalous dispersion or resonant scattering. researchgate.net This effect, which occurs when the X-ray radiation frequency is near the absorption edge of an atom, introduces small but measurable differences between the intensities of specific, symmetrically related diffraction spots (Bijvoet pairs). researchgate.net By analyzing these intensity differences, the true, absolute stereochemistry of the molecule can be assigned.

The refinement of the crystallographic data yields a metric known as the Flack parameter. A value of this parameter close to zero for a specific stereochemical assignment provides strong confirmation of its correctness. researchgate.net While specific crystallographic data for this compound is not available in the cited literature, the table below illustrates the type of data that would be obtained from such an analysis, using the related compound 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone as an example. nih.gov

| Crystallographic Parameter | Example Value | Information Provided |

|---|---|---|

| Crystal System | Orthorhombic nih.gov | The basic shape of the unit cell. |

| Space Group | P212121 | The symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 18.769 Å, b = 7.643 Å, c = 10.0578 Å nih.gov | The size of the repeating unit in the crystal. |

| Volume (V) | 1442.8 Å3nih.gov | The volume of the unit cell. |

| Z | 4 nih.gov | The number of molecules in the unit cell. |

| Flack Parameter | 0.09 (4) nih.gov | Confirms the absolute configuration. A value near 0 is ideal. |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Confirmation

Chiroptical spectroscopy, and particularly Circular Dichroism (CD) spectroscopy, is a powerful technique for investigating chiral molecules in solution. nih.gov It measures the differential absorption of left- and right-circularly polarized light. Since enantiomers interact differently with polarized light, they produce distinct CD spectra that are mirror images of each other, known as Cotton effects. A racemic (50:50) mixture of enantiomers will not produce a CD signal.

This characteristic makes CD spectroscopy an excellent tool for confirming and quantifying the enantiomeric excess (e.e.) of a sample. units.it The magnitude of the CD signal at a specific wavelength is directly proportional to the concentration difference between the two enantiomers. Therefore, by measuring the CD spectrum of a sample of this compound and comparing it to the spectrum of an enantiopure standard, one can precisely determine its enantiomeric purity.

The relationship between enantiomeric excess and the observed CD signal can be expressed through the anisotropy factor (g), which is linearly related to the e.e. units.it This provides a rapid and non-destructive method for analysis, which is particularly useful in contexts like monitoring the progress of an asymmetric synthesis. nih.govbohrium.com High-resolution CD spectra, when combined with computational analysis, can also provide detailed information about the molecule's conformational preferences in solution, as demonstrated in studies of the closely related compound (R)-(+)-1-phenylethanol. nih.gov

The table below illustrates how experimental data from a CD analysis could be presented to demonstrate the confirmation of enantiomeric excess.

| Sample (Enantiomeric Excess, e.e.) | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm2·dmol-1) | Relationship |

|---|---|---|---|

| 100% (S)-enantiomer | λmax | -X | The magnitude of [θ] is directly proportional to the enantiomeric excess. |

| 50% e.e. (S)-enantiomer | λmax | -0.5X | |

| 0% e.e. (Racemic) | λmax | 0 | |

| 100% (R)-enantiomer | λmax | +X |

Computational Chemistry and Theoretical Investigations of 2 3 Methoxyphenyl 1 Phenylethan 1 Ol

Electronic Structure Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying medium-sized organic molecules. DFT calculations are used to determine the electronic structure, from which a wide range of molecular properties can be derived. For 2-(3-Methoxyphenyl)-1-phenylethan-1-ol, DFT would be instrumental in understanding its fundamental chemical nature.

The flexibility of this compound, arising from several rotatable single bonds, means it can exist in numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these structures, which are the lowest-energy conformers that will predominate under given conditions.

The process begins by identifying the key dihedral angles that define the molecule's shape, primarily around the C-C single bond of the ethanol (B145695) backbone and the bonds connecting the phenyl and methoxyphenyl rings to the backbone. A systematic scan of the potential energy surface (PES) is performed by rotating these bonds and calculating the energy of each resulting conformer using a DFT method, such as B3LYP with a 6-311++G(d,p) basis set. researchgate.net The resulting low-energy conformers are then fully optimized to find the true energy minima. The stability of these conformers is often dictated by a balance of steric hindrance and stabilizing intramolecular interactions, such as potential hydrogen bonding between the hydroxyl group and the methoxy (B1213986) group's oxygen atom. researchgate.net

Table 1: Illustrative Conformational Analysis Data for a Flexible Diaryl Compound This table represents typical data that would be generated from a conformational analysis and does not represent actual calculated values for this compound.

| Conformer | Key Dihedral Angle (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | -65.4 | 0.00 | 75.3 |

| 2 | 178.9 | 1.25 | 14.1 |

| 3 | 68.2 | 1.50 | 10.6 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. numberanalytics.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.commalayajournal.org

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring, while the LUMO would likely be distributed over the phenyl ring. DFT calculations would provide precise energy levels and visualizations of these orbitals. From the HOMO and LUMO energies, key chemical reactivity descriptors can be calculated. nih.gov

Table 2: Representative Frontier Molecular Orbital Properties Calculated via DFT This table shows typical quantum chemical descriptors derived from FMO analysis. The values are illustrative and not specific to this compound.

| Parameter | Formula | Typical Value (eV) |

|---|---|---|

| HOMO Energy (EHOMO) | - | -5.95 |

| LUMO Energy (ELUMO) | - | -1.85 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.10 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.90 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.05 |

| Electrophilicity Index (ω) | μ2 / 2η | 3.72 |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. It allows for the characterization of transient species like transition states, which are often difficult or impossible to observe experimentally.

A plausible reaction for this compound is acid-catalyzed dehydration to form 1-(3-methoxyphenyl)-2-phenylethene. Computational methods can map the entire reaction coordinate for this process. This involves identifying the structures of the reactants, intermediates (such as a protonated alcohol), transition states, and products.

Transition state (TS) searching algorithms are used to locate the saddle point on the potential energy surface that connects reactants to products. The TS structure represents the highest energy barrier that must be overcome for the reaction to proceed. Frequency calculations are then performed to confirm the nature of the stationary points: minima (reactants, products) have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net The calculated energy difference between the reactant and the transition state gives the activation energy (Ea), which is fundamental to understanding the reaction rate. researchgate.netmdpi.com

Reactions are typically run in a solvent, which can significantly influence reaction pathways and rates. researchgate.net Computational models can account for these effects using either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, which can stabilize charged species like intermediates and transition states. mdpi.com Explicit solvent models involve including a number of individual solvent molecules in the calculation, providing a more detailed picture of specific solute-solvent interactions like hydrogen bonding. However, this method is far more computationally demanding. For a dehydration reaction, using a polar protic solvent in the model would likely show a stabilization of the transition state, potentially lowering the activation barrier compared to the gas phase. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. github.io MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, solvent interactions, and other time-dependent properties. dntb.gov.ua

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in structure elucidation and characterization. Density Functional Theory (DFT) is a widely used method for this purpose. nih.govacs.org

The process typically begins with the optimization of the molecule's three-dimensional geometry. Functionals like B3LYP, often paired with a basis set such as 6-31G(d) or higher, are employed to find the lowest energy conformation of the molecule. nih.govacs.orgroyalsocietypublishing.org Once the geometry is optimized, further calculations can be performed to predict spectroscopic data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach within DFT to calculate nuclear magnetic shielding tensors. acs.orgroyalsocietypublishing.org These tensors are then converted into NMR chemical shifts (δ). The accuracy of these predictions can be high, with mean absolute errors for ¹H shifts often below 0.2 ppm, especially when combined with advanced techniques like graph neural networks or when appropriate solvent models are used. nih.gov For a molecule like this compound, theoretical calculations would provide predicted ¹H and ¹³C chemical shifts for each unique atom.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H (Phenyl group) | 7.20 - 7.40 | 126.0 - 129.0 |

| Aromatic C-H (Methoxyphenyl group) | 6.70 - 7.20 | 112.0 - 120.0 |

| Benzylic C-H (-CH(OH)-) | ~4.90 | ~75.0 |

| Methylene C-H (-CH₂-) | ~2.95 | ~45.0 |

| Hydroxyl O-H (-OH) | Variable (typically 2.0-4.0) | - |

| Methoxy C-H (-OCH₃) | ~3.80 | ~55.2 |

| Aromatic C-O (Methoxyphenyl) | - | ~159.8 |

Vibrational Frequencies: The same optimized molecular geometry is used to calculate the harmonic vibrational frequencies. This is achieved by computing the Hessian matrix, which consists of the second derivatives of the energy with respect to the atomic coordinates. acs.orggithub.io Diagonalizing this matrix yields the vibrational modes and their corresponding frequencies. These calculated frequencies correspond to infrared (IR) and Raman spectra. DFT methods can predict these frequencies, which often show good agreement with experimental data, although scaling factors are sometimes applied to correct for systematic errors inherent in the harmonic approximation. researchgate.net

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| O-H Stretch | Alcohol (-OH) | ~3600 - 3650 (unscaled) |

| C-H Stretch (Aromatic) | Aromatic Rings | ~3050 - 3150 (unscaled) |

| C-H Stretch (Aliphatic) | -CH-, -CH₂- | ~2900 - 3000 (unscaled) |

| C=C Stretch | Aromatic Rings | ~1450 - 1600 (unscaled) |

| C-O Stretch | Alcohol, Ether | ~1050 - 1250 (unscaled) |

QSAR Studies on Reactivity and Selectivity (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to a specific activity. wikipedia.orglibretexts.org While most commonly associated with biological activity, the QSAR framework can also be applied to chemical reactivity and selectivity, a field known as Quantitative Structure-Reactivity Relationships (QSRR). libretexts.org

For a compound like this compound, a QSRR study could, for example, predict its rate of oxidation or its selectivity in a catalytic reaction based on its structural features. Such studies require a dataset of similar molecules with experimentally measured reactivity or selectivity data.

The core of a QSAR/QSRR study involves calculating molecular descriptors, which are numerical values that encode structural, physicochemical, or electronic properties of the molecule. mdpi.comacs.org These descriptors can be categorized as:

Constitutional: Molecular weight, atom counts.

Topological: Indices describing molecular branching and shape.

Quantum-Chemical: Calculated properties such as HOMO/LUMO energies, dipole moment, and partial atomic charges. acs.orgresearchgate.net These are particularly relevant for describing chemical reactivity. acs.org For instance, the rate constant of a reaction may correlate with the energy of the highest occupied molecular orbital (HOMO) or the lowest unoccupied molecular orbital (LUMO). researchgate.net

Hydrophobic/Hydrophilic: Such as the octanol/water partition coefficient (logP). mdpi.com

Once descriptors are calculated for a series of compounds, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that correlates a selection of these descriptors with the observed reactivity. nih.gov

No specific QSAR or QSRR studies on the reactivity and selectivity of this compound were identified in the surveyed literature. A hypothetical study could involve synthesizing a series of derivatives (e.g., with different substituents on the phenyl rings) and measuring their reaction rates in a specific chemical transformation. The resulting data could then be used to build a QSRR model to predict the reactivity of other, unsynthesized analogs.

| Descriptor | Description | Relevance to Reactivity/Selectivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical stability and reactivity. |

| Dipole Moment (µ) | Measure of molecular polarity | Influences interactions in polar reactions. acs.org |

| Partial Atomic Charges | Calculated charge on individual atoms | Identifies potential sites for nucleophilic or electrophilic attack. |

Applications of 2 3 Methoxyphenyl 1 Phenylethan 1 Ol in Complex Organic Synthesis

Utility as Chiral Building Blocks and Intermediates

The presence of a stereogenic center at the carbinol carbon makes 2-(3-Methoxyphenyl)-1-phenylethan-1-ol a valuable chiral building block for asymmetric synthesis. Access to enantiomerically pure forms of this alcohol is paramount for its application in constructing stereochemically defined molecules. The primary methods for obtaining these enantiomers are the asymmetric reduction of the corresponding prochiral ketone, 2-(3-methoxyphenyl)-1-phenylethanone, and the kinetic resolution of the racemic alcohol.

Asymmetric reduction can be achieved using various chiral catalysts, including those based on transition metals with chiral ligands or enzymatic systems. For instance, biocatalytic reductions using lipases or alcohol dehydrogenases can provide high enantiomeric excess (ee) of either the (R)- or (S)-enantiomer. Similarly, enzymatic kinetic resolution of the racemic alcohol, often through transesterification with an acyl donor like vinyl acetate (B1210297), can effectively separate the two enantiomers. nih.gov The efficiency of such resolutions is typically monitored by chiral High-Performance Liquid Chromatography (HPLC). nih.govrsc.org

The following interactive table illustrates typical results from the enzymatic kinetic resolution of a similar secondary alcohol, 1-phenylethanol (B42297), which is a well-studied model for this type of transformation.

| Entry | Biocatalyst | Acyl Donor | Time (min) | Conversion (%) | Enantiomeric Excess (ee %) |

| 1 | Novozyme 435 | Vinyl Acetate | 75 | 50 | >99 (for remaining alcohol) |

| 2 | Lipase (B570770) from Burkholderia cepacia | Vinyl Acetate | 120 | 48 | 98 (for remaining alcohol) |

| 3 | Lipase from Candida antarctica | Isopropenyl Acetate | 90 | 51 | >99 (for remaining alcohol) |

This data is representative of enzymatic kinetic resolutions of secondary alcohols and is provided for illustrative purposes. nih.gov

Once obtained, the enantiopure (R)- and (S)-2-(3-Methoxyphenyl)-1-phenylethan-1-ol serve as versatile intermediates. The hydroxyl group can be readily converted into other functionalities or used to direct subsequent stereoselective reactions, while the aromatic rings can be further modified, making these chiral building blocks highly valuable in the synthesis of complex, non-racemic target molecules.

Integration into Multi-Step Synthesis of Advanced Chemical Structures

The 1,2-diarylethanol motif is a key structural element in numerous biologically active natural products and advanced materials. Consequently, this compound is an important intermediate in the multi-step synthesis of such complex structures.

A notable application is in the synthesis of analogues of combretastatin (B1194345) A-4, a potent natural anti-tubulin agent. nih.govresearchgate.net The cis-stilbene (B147466) core of combretastatin A-4 is structurally related to the 1,2-diarylethanol framework. Synthetic strategies can involve the dehydration of this compound or a related derivative to form the corresponding stilbene (B7821643), which can then be further elaborated to generate novel combretastatin analogues with potentially improved properties. researchgate.netnih.govresearchgate.net

Furthermore, this diarylethanol can be a precursor for the synthesis of polycyclic aromatic hydrocarbons (PAHs), such as phenanthrenes. rsc.orggoogle.comgoogle.comrsc.org Through intramolecular cyclization reactions, often acid-catalyzed, the two aromatic rings can be fused to form the tricyclic phenanthrene (B1679779) core. The methoxy (B1213986) substituent can influence the regioselectivity of the cyclization and can be a handle for further functionalization of the resulting PAH. rsc.org This approach provides a route to complex, π-conjugated systems that are of interest for their applications in materials science.

Precursors for Heterocyclic Compound Synthesis

The functional groups of this compound allow it to serve as a precursor for the synthesis of various heterocyclic compounds. The 1,2-amino alcohol moiety, which can be derived from the target compound, is a common precursor for the synthesis of oxazolines. nih.govcam.ac.ukorganic-chemistry.org The cyclodehydration of an N-acyl-β-hydroxy amine, which can be prepared from the corresponding amino alcohol, is a standard method for forming the oxazoline (B21484) ring. cam.ac.uk

For example, conversion of the hydroxyl group of this compound to an amino group, followed by acylation and cyclization, would yield a disubstituted oxazoline. This transformation is valuable as the oxazoline ring is present in many biologically active molecules and is a key component of widely used chiral ligands in asymmetric catalysis. nih.govresearchgate.net

Additionally, the diarylethanol structure can be incorporated into the synthesis of more complex heterocycles. For instance, a related diaryl ketone has been used as a starting material for the synthesis of a 1,2,4-triazole (B32235) derivative. mdpi.com The ketone, which can be obtained by oxidation of this compound, is reacted with other reagents to build the triazole ring. mdpi.com This demonstrates the versatility of the diarylethanol scaffold in providing access to a range of heterocyclic systems.

Development of Novel Catalytic Systems Utilizing Diarylethanol Ligands

Chiral 1,2-diarylethanols are valuable scaffolds for the development of new chiral ligands for asymmetric catalysis. nih.gov The hydroxyl group provides a convenient point for the attachment of a coordinating group, such as a phosphine (B1218219) moiety, to create phosphinite or other P,O-type ligands. The inherent chirality of the diarylethanol backbone can then induce enantioselectivity in metal-catalyzed reactions.

The synthesis of such ligands would typically involve the reaction of enantiomerically pure this compound with a chlorophosphine in the presence of a base. The resulting ligand could then be complexed with a transition metal, such as palladium, rhodium, or iridium, to generate a chiral catalyst.

These catalysts can be applied to a wide range of asymmetric transformations, including hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions. The steric and electronic properties of the ligand, and thus the performance of the catalyst, can be fine-tuned by modifying the substituents on the aromatic rings of the diarylethanol backbone. While specific ligands derived from this compound are not widely reported, the general principle of using chiral 1,2-diarylethanols as ligand scaffolds is well-established in the field of asymmetric catalysis.

Role in Scaffold Diversity Generation for Chemical Libraries (excluding specific drug properties)

In the era of high-throughput screening, the generation of chemical libraries with high scaffold diversity is crucial for the discovery of new molecules with desired properties. researchgate.netmdpi.comuniroma1.itnih.govspirochem.com this compound is an excellent starting point for the creation of such libraries due to its multiple points of diversification.

Using parallel synthesis techniques, the hydroxyl group can be reacted with a variety of building blocks to introduce diverse functional groups. researchgate.netspirochem.com Furthermore, the two aromatic rings can be functionalized through electrophilic aromatic substitution or cross-coupling reactions to introduce additional diversity. This multi-directional approach allows for the rapid generation of a large number of distinct compounds from a single core scaffold.

The resulting library of 1,2-diarylethanol derivatives can then be screened for a wide range of applications, such as in materials science for the discovery of new optical or electronic materials, or in agrochemistry for the identification of new herbicides or pesticides. The goal of such library synthesis is to explore a broad chemical space around the core scaffold to identify structure-property relationships. mdpi.comuniroma1.it

Future Research Directions and Unexplored Avenues

Development of Highly Efficient and Sustainable Synthetic Routes

The future of synthesizing diarylethanols like 2-(3-Methoxyphenyl)-1-phenylethan-1-ol lies in the adoption of green chemistry principles to minimize environmental impact and enhance efficiency. nih.govresearchgate.net Research is anticipated to move beyond traditional methods, which often rely on hazardous reagents and solvents, towards more sustainable alternatives. rsc.org

Key areas for development include:

Solvent-Free and Aqueous Synthesis: Exploring reaction conditions that eliminate the need for volatile organic solvents. This includes solid-state synthesis or using water as a benign solvent medium. mdpi.comyoutube.com

Continuous Flow Processing: Implementing continuous manufacturing technologies can offer superior control over reaction parameters, improve safety, and allow for more efficient production compared to batch processes. nih.gov

Bio-catalysis and Renewable Feedstocks: Utilizing enzymes or whole-cell systems as catalysts can lead to highly selective transformations under mild conditions. Furthermore, sourcing starting materials from renewable biomass is a critical aspect of sustainable chemistry.

Future synthetic strategies will likely focus on a holistic life-cycle design of the chemical product, from the choice of raw materials to the final disposal, ensuring minimal ecological footprint. nih.gov

Innovations in Stereoselective Methodologies for Functionalized Diarylethanols

Achieving precise control over the three-dimensional arrangement of atoms (stereochemistry) is a paramount goal in modern organic synthesis, as the biological activity of a molecule can be highly dependent on its stereoisomeric form. For functionalized diarylethanols, which possess at least one stereocenter, the development of novel stereoselective methodologies is a vibrant area of future research.

Promising innovations are expected in the following areas:

Asymmetric Organocatalysis: The use of small, metal-free organic molecules (organocatalysts) to induce enantioselectivity is a rapidly expanding field. nih.gov Chiral diol-based catalysts, such as derivatives of BINOL and TADDOL, are versatile tools that activate substrates through non-covalent interactions like hydrogen bonding. mdpi.com Research will likely focus on designing new organocatalysts that offer higher selectivity and broader substrate scope for the synthesis of chiral diarylethanols.

Advanced Metal-Based Catalysts: The design of novel chiral ligands for metal catalysts continues to be a fruitful area of investigation. For instance, chiral phosphoramide (B1221513) ligands have shown high efficiency in the asymmetric synthesis of diarylmethanols. sioc-journal.cn Future work will involve creating more modular and recyclable catalyst systems to improve cost-effectiveness and sustainability. nih.govresearchgate.net

Enzyme-Catalyzed Asymmetric Synthesis: Alcohol dehydrogenases (ADHs) are enzymes that can catalyze the stereoselective reduction of ketones to chiral alcohols with high precision. rsc.org A significant future direction is the discovery and engineering of robust ADHs that can tolerate industrial process conditions and efficiently synthesize a wide range of chiral diarylethanols.

These innovative approaches will enable the synthesis of specific enantiomers of this compound and other diarylethanols, which is crucial for applications in pharmaceuticals and materials science.

Table 1: Comparison of Chiral Catalyst Systems for Asymmetric Alcohol Synthesis

| Catalyst Type | Example | Key Advantages | Potential Research Direction |

|---|---|---|---|

| Organocatalyst | L-Proline, BINOL derivatives | Metal-free, lower toxicity, readily available nih.govmdpi.com | Design of new catalysts with enhanced stereocontrol |

| Chiral Ligand/Metal Complex | Phosphoramide-Zinc | High yields and enantioselectivity (>90%) sioc-journal.cn | Development of recyclable and reusable catalyst systems |

| Biocatalyst (Enzyme) | Alcohol Dehydrogenase (SmADH2) | High specificity, mild reaction conditions, green rsc.org | Engineering enzymes for broader substrate scope and stability |

Investigation of Novel Reactivity Patterns and Derivatization Opportunities

The inherent chemical structure of 1,2-diarylethanols, featuring two aromatic rings and a hydroxyl group, provides a rich platform for exploring new chemical reactions and creating diverse derivatives. nih.govnih.gov The reactivity is largely determined by the substituents on the aromatic rings and the alcohol functional group. researchgate.netresearchgate.net

Future research should focus on:

Functional Group Transformations: Systematically exploring the reactivity of the benzylic alcohol in this compound. This includes oxidation to the corresponding ketone, etherification to introduce new functional groups, and substitution reactions at the benzylic position.

Derivatization for Biological Screening: Given that some 1,2-diarylethanol derivatives have shown potential as antibacterial agents, a significant avenue of research is the synthesis of a library of new derivatives for biological evaluation. nih.govresearchgate.net This involves modifying the substituents on the phenyl and methoxyphenyl rings to probe structure-activity relationships.

Polymer and Materials Science Applications: The hydroxyl group offers a convenient handle for incorporating the diarylethanol motif into larger molecular structures, such as polymers or dendrimers. Derivatization could be used to create monomers for polymerization, potentially leading to new materials with unique optical or thermal properties.

Advanced Derivatization Reagents: While simple derivatization with reagents like benzoyl chloride is used for analytical purposes, exploring novel and more complex derivatizing agents could unlock new synthetic pathways and molecular structures. acs.org

Understanding these reactivity patterns will not only expand the fundamental knowledge of organic chemistry but also open doors to new applications for this class of compounds.

Advanced In-Situ Spectroscopic Monitoring of Reaction Kinetics

To develop highly efficient and controlled synthetic processes, a deep understanding of reaction kinetics and mechanisms is essential. Advanced process analytical technology (PAT) offers the tools to monitor chemical reactions in real-time, providing a continuous stream of data without the need for offline sampling. mt.comnih.gov

Future research in this area will involve applying in-situ spectroscopic techniques to the synthesis of this compound and related compounds. Relevant techniques include:

Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques are powerful for monitoring the consumption of reactants and the formation of products and intermediates. spectroscopyonline.com They are particularly well-suited for analyzing Grignard reactions, a common method for synthesizing diarylethanols, providing insights into the transmetalation mechanism and reaction endpoint. acs.orgacs.orgfraunhofer.de

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR allows for the continuous analysis of reaction mixtures as they pass through the spectrometer, offering detailed structural information on all species present in the solution. nih.gov

UV/Vis Spectroscopy: This technique can be used to quantify components that absorb ultraviolet or visible light, providing another layer of real-time data for reaction monitoring. nih.gov

By integrating these PAT tools, researchers can gain unprecedented insight into the reaction dynamics, enabling rapid optimization, improved process control, and enhanced safety. mt.comresearchgate.net

Table 2: In-Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Type of Information Provided | Application in Diarylethanol Synthesis | Reference |

|---|---|---|---|

| Raman Spectroscopy | Vibrational modes, molecular structure, concentration | Real-time monitoring of Grignard reagent consumption and product formation | acs.orgacs.org |

| Infrared (IR) Spectroscopy | Functional group analysis, concentration | Tracking changes in carbonyl and hydroxyl groups, quantifying reagents | nih.govfraunhofer.de |

| NMR Spectroscopy | Detailed molecular structure, quantification | Identifying intermediates and byproducts in real-time | nih.gov |

| UV/Vis Spectroscopy | Concentration of chromophoric species | Quantifying aromatic starting materials and products | nih.gov |

Computational Design of Catalysts for Diarylethanol Transformations

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of new catalysts. chemrxiv.org By modeling reaction mechanisms and transition states, researchers can predict the performance of a catalyst before it is ever synthesized in the lab, saving significant time and resources. urv.catnih.gov

For the synthesis and transformation of diarylethanols, future computational efforts will likely concentrate on:

Predicting Enantioselectivity: Using methods like Density Functional Theory (DFT), scientists can model the transition states of catalyzed reactions to understand the origins of stereoselectivity. researchgate.netnih.govresearchgate.netrsc.org This knowledge can then be used to rationally design new catalysts with improved enantiocontrol.

High-Throughput Catalyst Screening: Computational toolkits can automate the process of building and evaluating large virtual libraries of potential catalysts. acs.orgresearchgate.net This in silico screening can identify the most promising candidates for experimental validation, dramatically streamlining the catalyst development process.

Mechanism Elucidation: Computational studies can provide detailed mechanistic insights that are difficult to obtain through experiments alone. By mapping out the entire reaction energy profile, researchers can identify rate-determining steps and potential side reactions, guiding efforts to optimize reaction conditions.